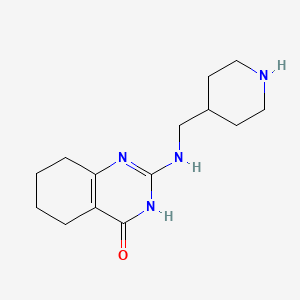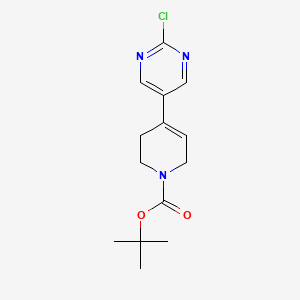
tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound with the molecular formula C12H17ClN2O3. It is a mono-constituent organic substance known for its applications in various fields of scientific research and industry .
Preparation Methods
The synthesis of tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with tert-butyl 4-hydroxybutanoate under specific reaction conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
tert-Butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(2-chloropyrimidin-5-yl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a dihydropyridine ring.
tert-Butyl ((2-chloropyrimidin-5-yl)methyl)carbamate: This compound features a carbamate group instead of a carboxylate group.
The uniqueness of tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C14H18ClN3O2 |
|---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloropyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-12(15)17-9-11/h4,8-9H,5-7H2,1-3H3 |
InChI Key |
MKGCSFBBENOUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


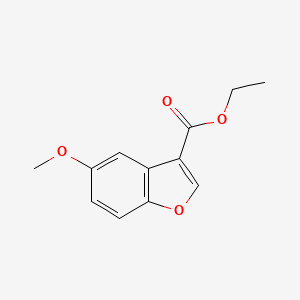


![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)
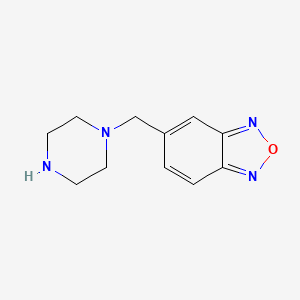
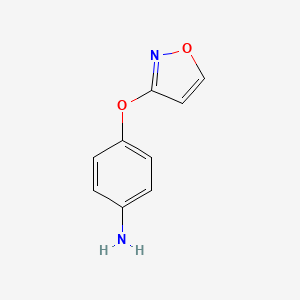
![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
![2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13870073.png)
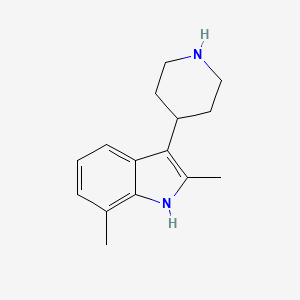
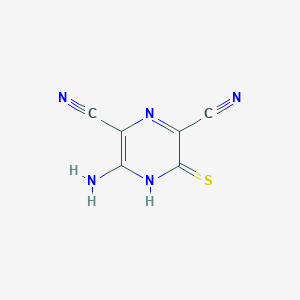
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)
![N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide](/img/structure/B13870101.png)
